(Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
“(Z)-tert-butyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a benzofuran moiety, which is a polycyclic aromatic compound that consists of a benzene ring fused to a furan ring .
Synthesis Analysis
The synthesis of such compounds often involves reactions with various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method can be extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings . The compound contains a furan ring and a benzofuran moiety, which contribute to its aromaticity . The exact structure would need to be determined through detailed spectroscopic studies .Chemical Reactions Analysis
The compound, being a furan derivative, can undergo a variety of chemical reactions. For instance, furan derivatives can undergo inter- or intramolecular Diels–Alder/retro-Diels–Alder reactions with electron-poor alkynes to generate poly-substituted furans . The addition/oxidative cyclization of alkyl alkynoates with carbonyl compounds in the presence of metal can lead to polysubstituted furans as well .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Detailed properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Future Directions
Furan derivatives, including this compound, have a wide range of potential applications. They can be economically synthesized from biomass via furan platform chemicals (FPCs), offering a sustainable alternative to traditional petroleum-based resources . The development of efficient methods for their preparation has been an important research area in organic chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as furan-2-ylmethylene derivatives, have been reported to interact withPhosphoinositide 3-Kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them compelling targets for the treatment of diseases .
Mode of Action
Furan-2-ylmethylene derivatives have been shown to inhibit pi3ks . These inhibitors typically work by binding to the ATP-binding site of the kinase, preventing the phosphorylation and activation of downstream signaling pathways .
Biochemical Pathways
Pi3k inhibitors generally affect thePI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival . Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis, which may explain the potential therapeutic effects of these compounds .
Result of Action
Inhibition of pi3ks can lead to reduced cell proliferation and increased apoptosis . This can potentially result in the suppression of tumor growth in cancerous cells, indicating the potential therapeutic effects of these compounds .
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-19(2,3)25-17(20)11-23-13-6-7-14-15(9-13)24-16(18(14)21)10-12-5-4-8-22-12/h4-10H,11H2,1-3H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKKCXLIMHHYLI-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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